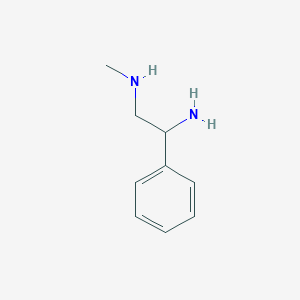

(2-Amino-2-phenylethyl)(methyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

N'-methyl-1-phenylethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3 |

InChI Key |

KJYMPQAJEPMXKR-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Development of Novel Asymmetric Catalytic Systems:a Primary Goal is the Use of This Diamine As a Chiral Ligand for Transition Metal Catalysts.chemrxiv.orgresearch in This Area Focuses On:

Synthesis of Metal Complexes: Preparing and characterizing novel coordination complexes with various transition metals (e.g., Rh, Ir, Cu, Pd).

Application in Asymmetric Reactions: Evaluating the efficacy of these complexes in key asymmetric transformations, such as conjugate additions, allylic alkylations, and hydrogenations, with the aim of achieving high yields and enantioselectivities. acs.org

Mechanistic Studies: Investigating the mechanism of catalysis to understand the factors that govern stereochemical control, which can guide the design of more efficient and selective catalysts.

Efficient and Stereoselective Synthetic Methodologies:the Synthesis of Unsymmetrical Vicinal Diamines Like 2 Amino 2 Phenylethyl Methyl Amine is Non Trivial.nih.govconsequently, a Significant Research Objective is the Development of New and Improved Synthetic Routes.nih.govrsc.orgthis Includes:

Catalytic methods for the direct and enantioselective diamination of alkenes.

Ring-opening reactions of chiral aziridines. researchgate.net

Reductive couplings of imines and related compounds. nih.gov

Synthesis of Biologically Active Molecules:the Vicinal Diamine Motif is Prevalent in Many Pharmaceuticals and Natural Products.nih.govtherefore, 2 Amino 2 Phenylethyl Methyl Amine Serves As a Valuable Chiral Building Block for the Synthesis of Potential Therapeutic Agents. Research Objectives Include Its Incorporation into Novel Molecular Scaffolds to Probe Biological Activity and Establish Structure Activity Relationships Sar .nih.gov

Established Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through several well-established methods. These routes are valued for their reliability and are frequently employed in both academic and industrial settings.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, providing a direct method for the N-alkylation of primary and secondary amines. organic-chemistry.org This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this strategy can be applied by reacting 2-amino-2-phenylethylamine with a suitable methylating agent followed by reduction.

The reaction conditions for reductive amination can be varied, with different reducing agents and solvents being employed to optimize the yield and purity of the product. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.govorganic-chemistry.org The choice of reducing agent is critical, as it must be selective for the imine intermediate without affecting other functional groups in the molecule.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride | Inexpensive, readily available | Can reduce aldehydes and ketones |

| Sodium Cyanoborohydride | More selective for imines | Toxic cyanide byproduct |

| Catalytic Hydrogenation | "Clean" reaction, high yields | Requires specialized equipment |

Eschweiler-Clarke Methylation Applications

The Eschweiler-Clarke reaction is a specific type of reductive amination that is highly effective for the methylation of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. youtube.com The reaction proceeds through the formation of an iminium ion, which is then reduced by hydride transfer from formic acid. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds to completion, resulting in the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org

When applied to 2-amino-2-phenylethylamine, the Eschweiler-Clarke reaction provides a direct route to this compound. The reaction is generally carried out by heating the amine with an excess of formaldehyde and formic acid. wikipedia.org The conditions are typically robust, and the workup is often straightforward, making this a popular method for N-methylation.

Alternative Synthetic Approaches to Phenylethylamine Derivatives

Beyond the classical methods, several alternative synthetic approaches have been developed for the synthesis of phenylethylamine derivatives. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions. One such approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, a nickel/photoredox-catalyzed method has been reported for the cross-electrophile coupling of aliphatic aziridines with aryl iodides to produce β-phenethylamine derivatives. acs.org

Another alternative involves the modification of existing phenylethylamine backbones. For example, N-substituted 2-phenylcyclopropylmethylamines have been synthesized through the reductive amination of a cyclopropane-bearing aldehyde with primary amines. nih.gov Such methods highlight the versatility of modern organic synthesis in accessing a wide range of phenylethylamine structures.

Asymmetric Synthesis and Stereochemical Control

The presence of a chiral center in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms of the compound. Stereochemical control is crucial, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. wikipedia.orgmdpi.com

Chiral Auxiliary Approaches in Enantioselective Preparation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. A variety of chiral auxiliaries have been developed and applied to the asymmetric synthesis of amines and their derivatives. yale.edutcichemicals.com

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the primary amine of a precursor molecule. Subsequent reactions, such as alkylation, would then proceed with a high degree of diastereoselectivity due to the steric influence of the auxiliary. For example, pseudoephenamine has been demonstrated as a practical chiral auxiliary for asymmetric alkylation reactions, providing access to enantiomerically enriched products. harvard.edu

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acid or base hydrolysis, reduction |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Reductive cleavage, hydrolysis |

| (S)-(-)-Phenylethylamine | Resolution, asymmetric synthesis | Cleavage of amide/imine bond |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Related Substrates

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. nih.govresearchgate.net This method typically involves the hydrogenation of a prochiral imine or enamine using a chiral transition metal complex as the catalyst. nih.gov A wide range of transition metals, including rhodium, iridium, and ruthenium, have been employed in these catalysts, often in combination with chiral phosphine (B1218219) ligands. researchgate.netnih.govsemanticscholar.org

The synthesis of enantiomerically pure this compound can be achieved through the asymmetric hydrogenation of a suitable imine precursor. The success of this approach hinges on the selection of an appropriate catalyst and reaction conditions to achieve high enantioselectivity. Recent advances in this field have led to the development of highly active and selective catalysts that can operate under mild conditions. nih.govmdpi.com

Strategies for Ensuring Stereochemical Purity and Enantiomeric Excess

The synthesis of this compound as a single enantiomer is critical for its application in stereospecific synthesis and pharmacological research. A variety of methods have been developed to ensure high stereochemical purity and enantiomeric excess (e.e.). These strategies can be broadly categorized into asymmetric synthesis, chiral resolution, and analytical verification.

Asymmetric synthesis aims to create the desired stereoisomer directly. One powerful approach is the use of enzyme-catalyzed reactions. For instance, dynamic kinetic resolution employing ω-transaminases can generate optically active arylethylamines with enantiomeric excesses reported to be as high as 99%. mdpi.com This methodology facilitates the production of both (R)- and (S)-enantiomers by using enantiocomplementary enzymes. mdpi.com Another strategy involves using a chiral auxiliary, such as (S)-1-phenylethylamine, which can act as both the amine source and the stereocontrolling element in reactions like asymmetric Michael additions. nih.gov The auxiliary guides the formation of one stereoisomer, which can then be isolated, often through preferential crystallization, before the auxiliary is cleaved. nih.gov

Chiral resolution separates enantiomers from a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. A common strategy involves the formation of diastereomeric amides with a chiral carboxylic acid, followed by separation and hydrolysis to yield the pure amine enantiomer. mdpi.com

Verification of enantiomeric purity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The use of chiral derivatizing agents (CDAs) converts the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. rsc.org For example, an inorganic cyclodiphosph(III)azane CDA can react with a chiral amine, and after quaternization, the resulting diastereomers show sharp, well-separated signals in ³¹P NMR, allowing for direct quantification of the e.e. by integration. rsc.org Additionally, high-throughput fluorescence-based assays have been developed that rely on the dynamic self-assembly of the amine enantiomers with other components to form fluorescent diastereomeric complexes with distinct fluorescence intensities, enabling rapid determination of e.e. nih.gov

| Strategy | Method | Key Features | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Enzymatic Dynamic Kinetic Resolution (ω-transaminases) | High enantiomeric excess (up to 99%); access to both (R) and (S) enantiomers. | mdpi.com |

| Chiral Auxiliary (e.g., S-1-phenylethylamine) | Auxiliary directs stereoselective formation; product often isolated by crystallization. | nih.gov | |

| Chiral Resolution | Diastereomeric Salt/Amide Formation | Separation of diastereomers based on different physical properties (e.g., solubility). | mdpi.com |

| Analytical Verification | ³¹P NMR with Chiral Derivatizing Agent (CDA) | Forms diastereomers with distinct NMR signals for direct integration and e.e. calculation. | rsc.org |

| Fluorescence Assay | High-throughput method based on diastereomeric complexes with different fluorescence intensities. | nih.gov |

Industrial Production Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of cost, safety, efficiency, and scalability. Process optimization focuses on maximizing yield and purity while minimizing waste and operational complexity.

A typical synthesis involves the reaction of a phenylacetaldehyde (B1677652) precursor with methylamine, followed by a reduction step. evitachem.com For industrial applications, the choice of reducing agent is critical. While powerful reagents like lithium aluminum hydride are common in labs, their cost and handling risks make them less suitable for large-scale production. Catalytic transfer hydrogenation represents a more sustainable and safer alternative. evitachem.com This method can utilize catalysts like iron-based complexes with renewable hydrogen donors, avoiding the need for high-pressure molecular hydrogen. evitachem.com

Optimization of reaction conditions is paramount. Careful control of temperature and pH is necessary to maximize the yield of the desired product and minimize side reactions. evitachem.com For large-scale preparations, pinacol-type coupling reactions have also been identified as suitable, suggesting that C-C bond-forming strategies can be effectively scaled. orgsyn.org

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives is crucial for exploring structure-activity relationships in medicinal chemistry. researchgate.netnih.gov The this compound scaffold can be modified at several positions, primarily through modifications of the amino groups or functionalization of the phenylethyl moiety.

Derivatization Strategies via Amino Group Modifications

The presence of two distinct amino groups—a primary amine and a secondary N-methylamine—offers multiple opportunities for derivatization. Common modifications include acylation, alkylation, and sulfonylation. iu.edunih.gov

Acylation, the reaction with an acyl group donor, is a widely used technique. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or succinimidyl esters readily react with amines to form stable amide bonds. iu.edunih.gov These modifications can alter the compound's electronic properties and hydrogen bonding capabilities. A variety of derivatizing agents, each imparting different properties, are available for analytical and synthetic purposes. nih.gov

Reductive alkylation is another valuable method that converts primary amines into secondary or tertiary amines without altering their charge state at physiological pH. nih.govnih.gov This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. Other derivatization strategies include reacting the amino groups with isothiocyanates to form thioureas or with sulfonyl chlorides like dansyl chloride to produce sulfonamides, which are often fluorescent and useful for analytical detection. nih.govnih.gov

| Derivatization Type | Reagent Class | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Acylation | Acid Anhydrides | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | iu.edu |

| Activated Esters | Succinimidyl Esters | Amide | nih.govnih.gov | |

| Alkylation | Carbonyl + Reducing Agent | Aldehyde/Ketone + NaBH₃CN | Secondary/Tertiary Amine | nih.govnih.gov |

| Sulfonylation | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | nih.gov |

| Urea/Thiourea Formation | Isothiocyanates | Phenyl isothiocyanate | Thiourea | nih.gov |

| Carbamate Formation | Chloroformates | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbamate | nih.gov |

Functionalization of the Phenylethyl Moiety for Diversification

Modification of the phenylethyl portion of the molecule is a key strategy for creating diverse chemical libraries. This can be achieved either by direct modification of the aromatic ring on the final compound or, more commonly, by utilizing pre-functionalized starting materials.

The synthesis of derivatives with various substituents on the phenyl ring (e.g., chloro, fluoro, trifluoromethyl, methoxy) can be accomplished by starting with the corresponding substituted benzaldehydes. researchgate.net These precursors are carried through the synthetic sequence to yield the final functionalized diamine analogs. This approach is highly versatile and allows for the systematic exploration of how different electronic and steric properties on the phenyl ring affect biological activity. The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, and modifications to the aromatic ring are a common strategy in the design of ligands for various biological targets. nih.govmdpi.com

Regioselective and Stereoselective Derivatization Protocols

Achieving selectivity in derivatization is a significant synthetic challenge, especially when multiple reactive sites are present. In this compound, the primary and secondary amino groups exhibit different reactivity profiles that can be exploited for regioselective modifications. Generally, the primary amine is less sterically hindered and more nucleophilic than the secondary N-methylamine, allowing it to react preferentially with bulky electrophilic reagents under carefully controlled conditions. Orthogonal protecting group strategies can also be employed, where one amine is selectively protected, allowing the other to be modified, followed by deprotection.

Stereoselective derivatization is essential for synthesizing complex chiral molecules. This often involves stereospecific reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the stereospecific and regioselective ring-opening of enantiopure aziridines with nucleophiles is a powerful method for creating vicinal diamines with defined stereochemistry at both chiral centers. mdpi.comnih.gov Similarly, the selective opening of a cis-2,4,5-triarylimidazoline ring can be used to form specific (erythro) diastereomers of 1,2-diamino-1,2-diarylethane derivatives. researchgate.net These products can sometimes be isomerized to other diastereomers (e.g., threo) under basic conditions, offering further stereochemical control. researchgate.net

Fundamental Reaction Pathways

The reactivity of this compound is characterized by several fundamental reaction pathways, including oxidation, reduction, and nucleophilic substitution.

The nitrogen atoms in this compound are susceptible to oxidation. The tertiary amine can be oxidized to form the corresponding N-oxide. evitachem.com Amine oxides are chemical compounds with the general formula R₃N⁺-O⁻ and are often synthesized by treating the corresponding amine with an oxidizing agent like hydrogen peroxide or a peroxy acid. wikipedia.orgnih.gov The formation of N-oxides can also be an unintended process when amines are exposed to atmospheric oxygen. wikipedia.org The introduction of the oxygen atom in an N-oxide leads to a downfield shift of neighboring protons in ¹H NMR spectra. nih.gov

Oxidation of the primary amine group can lead to the formation of an imine or oxime. evitachem.com The enzymatic oxidation of the related compound 2-phenylethylamine, for instance, is catalyzed by monoamine oxidase to yield phenylacetaldehyde, which is then further oxidized to phenylacetic acid by aldehyde dehydrogenase. nih.gov

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Major Product(s) |

|---|---|---|

| This compound (tertiary amine) | Hydrogen Peroxide, Peroxy acids | This compound N-oxide |

While the amine groups in this compound are already in a reduced state, derivatives formed from its reactions can undergo reduction. For example, if the primary amine is first oxidized to an imine, this imine can then be reduced back to a secondary amine. evitachem.com A common method for the formation of amines is the reduction of amides and nitriles using a reducing agent like lithium aluminum hydride (LiAlH₄). savemyexams.comlibretexts.org Another relevant process is reductive amination, where an aldehyde or ketone reacts with an amine to form an imine, which is then reduced in situ to an amine. libretexts.orgyoutube.com

The lone pair of electrons on the nitrogen atoms of this compound allows it to act as a nucleophile. It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. evitachem.comchemguide.co.uk In these reactions, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. libretexts.org This can lead to the formation of a more substituted amine. For instance, the primary amine can be alkylated to a secondary amine, and the secondary amine can be further alkylated to a tertiary amine. The reaction of amines with acyl chlorides or acid anhydrides are other examples of nucleophilic substitution, resulting in the formation of amides. chemguide.co.uk

Involvement in Multi-Component Reactions (MCRs)

Due to the presence of its nucleophilic amine groups, this compound is a suitable candidate for participation in multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all the starting materials. researchgate.net

Amines are key components in several named MCRs:

Mannich Reaction : This reaction involves an aldehyde, a primary or secondary amine, and a compound containing an acidic proton to form a β-amino carbonyl compound, also known as a Mannich base. nih.govmdpi.com

Strecker Reaction : This reaction produces α-amino acids from an aldehyde or ketone, an amine, and cyanide. nih.gov

Ugi Reaction : A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. researchgate.net

While specific studies detailing the involvement of this compound in these MCRs are not prevalent, its structure suggests it could readily participate as the amine component. For example, in a Ugi reaction, the primary amine of this compound could react with a ketone, an isocyanide, and a carboxylic acid. researchgate.net Similarly, it could be utilized in the synthesis of isoquinoline (B145761) derivatives through MCRs involving 2-alkynylbenzaldehydes. rsc.org

Reaction Kinetics and Mechanistic Investigations of Amine Transformations

The kinetics of reactions involving amines are influenced by factors such as the structure of the amine, the nature of the other reactants, the solvent, and the presence of catalysts. For instance, in the Mannich reaction, the formation of an iminium ion is a key intermediate step, and the stability of this ion affects the reaction rate. mdpi.com The mechanism involves the nucleophilic addition of the amine to the carbonyl compound, followed by dehydration to form the iminium ion, which then reacts with the enol form of the acidic component. mdpi.com

In nucleophilic aromatic substitution reactions, the mechanism can be either a stepwise process involving a Meisenheimer intermediate or a concerted process. nih.gov The specific pathway is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

Kinetic studies of amine acylation have shown that the reaction rates and enantioselectivity can be highly dependent on the solvent and the ratio of reactants. researchgate.net

Chemical Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is influenced by environmental conditions such as exposure to air and light. Amines can undergo slow oxidation in the presence of atmospheric oxygen. wikipedia.org The atmospheric degradation of similar amino alcohols is often initiated by reaction with hydroxyl (OH) radicals. nih.govcopernicus.org This can lead to the formation of various oxidation products. For example, the OH-initiated degradation of 2-amino-2-methyl-1-propanol (B13486) results in the formation of 2-amino-2-methylpropanal (B8471781) as a major product, along with other minor products like imines and amides. nih.gov The stability of amines in aqueous solutions can be pH-dependent.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| 2-phenylethylamine |

| 2-amino-2-methyl-1-propanol |

| 2-amino-2-methylpropanal |

| Acyl chlorides |

| Aldehyde |

| Aldehyde dehydrogenase |

| Alkyl halides |

| Amides |

| Amine oxides |

| Amines |

| Carboxylic acid |

| Cyanide |

| Hydrogen peroxide |

| Imines |

| Isocyanide |

| Ketone |

| Lithium aluminum hydride |

| Monoamine oxidase |

| Nitriles |

| Oxime |

| Peroxy acids |

| Phenylacetic acid |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the cornerstone techniques for the primary structural confirmation of organic molecules. By analyzing the chemical shifts, integration, and multiplicity of signals, the number and type of protons and carbons, as well as their immediate electronic environments, can be determined.

For (2-Amino-2-phenylethyl)(methyl)amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine (CH) and methylene (B1212753) (CH₂) protons of the ethyl chain, the N-methyl protons, and the amine protons. researchgate.net The aromatic protons would typically appear in the downfield region (δ 7.2-7.4 ppm). The methine proton adjacent to the phenyl and amino groups would likely be a multiplet around δ 4.0 ppm. The methylene protons adjacent to the methylamino group would appear further upfield, and the N-methyl group would present as a singlet. The amine protons (-NH₂ and -NH-) are often broad and their chemical shift can be variable.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The phenyl group carbons would resonate in the aromatic region (~125-145 ppm). The aliphatic carbons—methine (CH), methylene (CH₂), and methyl (CH₃)—would appear in the upfield region of the spectrum, with their specific shifts influenced by the attached nitrogen atoms.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyl | Aromatic CH | 7.20 - 7.40 (m, 5H) | ~127-129 (ortho, meta, para C), ~140 (ipso C) |

| Benzylic CH | Methine | ~4.1 (dd, 1H) | ~58-62 |

| CH₂-N(CH₃) | Methylene | ~2.8 - 3.0 (m, 2H) | ~50-55 |

| N-CH₃ | Methyl | ~2.4 (s, 3H) | ~35-40 |

| NH₂ | Amine | Variable (broad s, 2H) | N/A |

| NH | Amine | Variable (broad s, 1H) | N/A |

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary depending on solvent and other conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei. wikipedia.org These techniques distribute signals across two frequency axes, enhancing resolution and clarifying complex or overlapping signals that might be ambiguous in 1D spectra. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). libretexts.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the adjacent methylene (CH₂) protons, confirming the ethyl backbone connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgsdsu.edu It is invaluable for definitively assigning carbon resonances based on their known proton assignments. nih.gov An HSQC spectrum would show cross-peaks connecting the methine proton signal to the methine carbon signal, the methylene proton signals to the methylene carbon signal, and the N-methyl proton signal to the N-methyl carbon signal.

| Technique | Correlating Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Benzylic CH | CH₂-N(CH₃) Protons | Confirms connectivity of the ethyl chain. |

| HSQC | Benzylic CH | Benzylic ¹³C | Assigns the benzylic carbon resonance. |

| HSQC | CH₂-N(CH₃) Protons | CH₂-N(CH₃) Carbon | Assigns the methylene carbon resonance. |

| HSQC | N-CH₃ Protons | N-CH₃ Carbon | Assigns the methyl carbon resonance. |

| HMBC | N-CH₃ Protons | CH₂-N(CH₃) Carbon | Connects the N-methyl group to the ethyl chain. |

| HMBC | Benzylic CH | Phenyl ipso- and ortho-Carbons | Connects the ethyl chain to the phenyl ring. |

This compound possesses a chiral center at the benzylic carbon, meaning it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment. To determine enantiomeric purity (or enantiomeric excess, ee), chiral NMR techniques are employed.

A common method involves using a chiral derivatizing agent (CDA). nih.gov A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers have different physical properties and are distinguishable by NMR. For a chiral amine, a suitable CDA could be Mosher's acid chloride or another chiral acid. The resulting diastereomeric amides will exhibit separate and distinct signals in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated, thus providing a precise measurement of the enantiomeric purity of the original amine sample. researchgate.netnih.gov Alternatively, a chiral solvating agent (CSA) can be used, which forms transient, weak-binding diastereomeric complexes that also produce separate NMR signals for each enantiomer. researchgate.netmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), allowing for the determination of a compound's elemental formula. nih.gov Unlike low-resolution MS, which provides a nominal integer mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₄N₂), the exact mass of its protonated ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. This serves as a powerful confirmation of the compound's identity and purity. researchgate.net

| Ion Formula | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|

| [C₉H₁₅N₂]⁺ | 151.12352 | 151.12330 | -1.46 |

The small mass error in the hypothetical measurement falls well within the typical tolerance for HRMS, confirming the elemental formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.gov In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. nih.gov The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z ratio.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic methods that probe the interaction of molecules with infrared and ultraviolet-visible light are fundamental for characterizing the structural features of this compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), secondary amine (-NH-), phenyl, and alkyl moieties.

The N-H stretching vibrations are particularly informative. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org Secondary amines display a single, weaker absorption band in the 3350-3310 cm⁻¹ range. orgchemboulder.com Therefore, the spectrum of the target molecule would be complex in this region, showing overlapping bands from both the primary and secondary amine groups. An N-H bending vibration for the primary amine is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

The phenyl group gives rise to characteristic absorptions, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the ethyl and methyl groups will produce stretching absorptions in the 3000-2850 cm⁻¹ range. Furthermore, C-N stretching vibrations for aliphatic and aromatic amines are typically observed in the 1335-1020 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) |

| Secondary Amine (R₂-NH) | N-H Stretch | 3350 - 3310 (one band) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 (multiple bands) |

| Alkyl Groups (CH₃, CH₂) | C-H Stretch | 3000 - 2850 |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 |

Electronic Absorption Spectroscopy for Conjugation and Tautomerism Studies

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the phenyl group. nist.gov

The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. These typically result in a strong absorption band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) in the 255-265 nm region. researchgate.net The presence of the aminoalkyl substituent on the phenyl ring can cause a slight shift in the position (a bathochromic or "red" shift to longer wavelengths) and intensity of these absorption maxima due to electronic interactions between the substituent and the aromatic system. libretexts.org Studies on the related compound 1-phenylethylamine (B125046) have identified the primary absorption band originating at 37,641 cm⁻¹ (265.7 nm). researchgate.net Due to the structural similarity, this compound is expected to have a comparable UV absorption profile. Tautomerism is not a significant consideration for this molecule as it lacks the requisite functional groups for common tautomeric transformations.

| Chromophore | Electronic Transition | Approximate λmax (nm) |

|---|---|---|

| Phenyl Group | π → π* (E₂-band) | ~210 |

| Phenyl Group | π → π* (B-band) | ~265 |

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Space Exploration

No published studies were found that would allow for the creation of data tables or the reporting of detailed research findings on these specific computational topics for (2-Amino-2-phenylethyl)(methyl)amine.

Future Directions and Emerging Research Avenues for 2 Amino 2 Phenylethyl Methyl Amine Research

Development of Novel Green Synthetic Methodologies

The imperative for sustainable chemical manufacturing necessitates a shift away from traditional synthetic routes that often rely on harsh reagents and generate significant waste. Future research will prioritize the development of environmentally benign methods for synthesizing (2-Amino-2-phenylethyl)(methyl)amine.

Key approaches include:

Photocatalysis: Visible-light photoredox catalysis represents a frontier in green synthesis. nih.govresearchgate.net A promising future direction involves the use of inexpensive organic photosensitizers and a nickel catalyst to facilitate the coupling of aryl halides with protected aziridines, providing a modular and mild route to complex phenethylamines. nih.govacs.orgacs.orgucla.edu This avoids the need for stoichiometric reductants and often proceeds under ambient conditions. acs.org

Catalytic Transfer Hydrogenation: Moving away from high-pressure molecular hydrogen, transfer hydrogenation offers a safer and more sustainable alternative for reductive amination steps. evitachem.com Future work could explore earth-abundant metal catalysts, such as iron, in combination with renewable hydrogen donors like formic acid or dimethylamine-borane to achieve efficient and selective synthesis. evitachem.com

Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity under mild, aqueous conditions. Research into identifying or engineering enzymes like transaminases or imine reductases could lead to a highly efficient and enantioselective synthesis of the target molecule, minimizing waste and environmental impact.

| Methodology | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, use of light as a renewable energy source, high modularity. nih.govacs.org | Development of inexpensive, metal-free organic photocatalysts; expanding substrate scope. nih.gov |

| Transfer Hydrogenation | Avoids hazardous high-pressure H₂ gas, utilizes renewable hydrogen donors. evitachem.com | Design of efficient iron or other earth-abundant metal catalysts. evitachem.com |

| Biocatalysis | High enantioselectivity, aqueous reaction media, biodegradable catalysts. | Enzyme discovery and protein engineering for substrate specificity. |

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Future investigations will leverage sophisticated analytical and theoretical tools to probe the intricate details of reactions involving this compound.

In-situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy will be employed to monitor reaction kinetics in real-time. This allows for the identification of transient intermediates and the elucidation of catalytic cycles without the need for isolating unstable species.

Computational Chemistry: High-level density functional theory (DFT) calculations will be instrumental in mapping potential energy surfaces for synthetic reactions. acs.org A particularly powerful future approach is the United Reaction Valley Approach (URVA), which analyzes the reaction path to partition a reaction mechanism into distinct phases, such as reactant preparation, bond breaking/forming, and product adjustment. nih.govsmu.edu This method can reveal "hidden" intermediates and transition states that are not stationary points on the potential energy surface, providing unparalleled mechanistic detail. nih.govsmu.edu Computational studies can also predict the conformational preferences of the molecule, which is vital for understanding its role in asymmetric catalysis and self-assembly. acs.org

Exploration of New Catalytic Applications and Reaction Platforms

The chiral diamine scaffold is a privileged structure in asymmetric catalysis. rsc.org A major future direction is to exploit this compound as a chiral ligand or organocatalyst for a variety of stereoselective transformations. Its bidentate nature allows it to form stable complexes with transition metals, creating a well-defined chiral environment around the catalytic center.

Potential applications include:

Asymmetric Hydrogenation: As a ligand for rhodium, iridium, or ruthenium, it could catalyze the enantioselective hydrogenation of prochiral olefins, ketones, and imines.

C-C Bond Forming Reactions: The compound could serve as a ligand in metal-catalyzed reactions like asymmetric allylic alkylations, Michael additions, and Henry reactions. researchgate.net Chiral diamines have proven effective in such transformations, delivering products with high yields and enantioselectivity. researchgate.netchemrxiv.org

Organocatalysis: The amine groups can act as organocatalysts themselves, for instance, in promoting asymmetric Mannich or aldol (B89426) reactions by forming chiral enamines or iminium ions as key intermediates.

| Catalytic Reaction | Metal/Catalyst Type | Potential Product |

| Asymmetric Hydrogenation | Ru, Rh, Ir | Chiral alcohols, amines |

| Asymmetric Allylic Alkylation | Pd, Ir | Enantioenriched alkenes |

| Asymmetric Henry Reaction | Cu(II), Mg(II) | Chiral nitroalcohols researchgate.net |

| Asymmetric Michael Addition | Organocatalyst or Metal Complex | Chiral 1,5-dicarbonyls |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Reaction Outcome Prediction: By training neural networks on vast databases of known chemical reactions, AI models can predict the most likely product(s) of a reaction involving the target molecule, even for transformations new to the model. researchgate.netyoutube.com This saves significant time and resources by prioritizing experiments with a higher probability of success. researchgate.net

Synthesis Route Optimization: ML algorithms can analyze multiple potential synthetic pathways and identify the most efficient route based on criteria like yield, cost, and sustainability. preprints.org These algorithms can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) by learning from existing experimental data. atomfair.combeilstein-journals.org

Automated Synthesis: Integrating ML algorithms with robotic flow chemistry platforms can create "self-driving" laboratories. atomfair.combeilstein-journals.org These systems can autonomously perform a series of experiments, analyze the results in real-time, and use that data to decide on the next set of conditions to optimize the synthesis of this compound or its derivatives. researchgate.net

Investigation of its Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structural elements of this compound—chiral centers, hydrogen bond donors (amines), and an aromatic ring capable of π-π stacking—make it an excellent candidate for building complex, ordered supramolecular architectures. nih.gov

Chirality Transfer: The inherent chirality of the molecule can be used to direct the formation of larger, chiral superstructures. For example, it can be used as a chiral template to induce helicity in metal-organic frameworks or self-assembled polymers. mdpi.com Chiral amines have been shown to effectively induce stereoselectivity in the formation of metal complexes. mdpi.com

Self-Assembly: The interplay of hydrogen bonding between the amine groups and π-π stacking of the phenyl rings could drive the self-assembly of the molecule into well-defined nanostructures like fibers, ribbons, or gels. nih.govnih.gov This process is analogous to how phenylalanine derivatives self-assemble into hydrogels. researchgate.net

Molecular Recognition and Sensing: The molecule could be incorporated into larger host structures, such as supramolecular cages, to act as a chiral recognition site for specific guest molecules. nih.gov The binding of a guest could trigger a change in the supramolecular assembly, leading to a detectable signal, forming the basis of a chemical sensor.

Future research in these areas will undoubtedly expand the utility of this compound beyond its current applications, positioning it as a versatile building block in the development of advanced materials, efficient catalysts, and sustainable chemical processes.

Q & A

Q. What are the optimal synthetic routes for preparing (2-Amino-2-phenylethyl)(methyl)amine with high purity for research applications?

- Methodological Answer: The compound can be synthesized via reductive amination , a two-step process involving:

Precursor Selection : Reacting formaldehyde with 2-phenylethylamine (or methylamine with phenylacetaldehyde).

Reduction : Using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H₂/Pd-C) to reduce the intermediate imine.

Excess methylamine is recommended to drive the reaction to completion and minimize byproducts. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the structural and functional properties of this compound to confirm amine group integrity?

- Methodological Answer:

- FTIR Spectroscopy : Identify amine C-N stretching (~1031 cm⁻¹) and N-H bending (if primary/secondary amines coexist). Secondary amines lack N-H stretches, distinguishing them from primary amines .

- Elemental Analysis : Quantify nitrogen content to validate amine incorporation. A 23 wt.% increase in nitrogen post-synthesis was observed in analogous amine-functionalized materials .

- ¹H/¹³C NMR : Confirm methyl group integration (δ ~2.2 ppm for CH3-N) and phenyl group signals (δ ~7.3 ppm) .

Q. What experimental strategies distinguish this compound from structurally similar amines in mixtures?

- Methodological Answer:

- Carbylamine Test : Secondary amines (like the target compound) do not react with chloroform and NaOH, unlike primary amines, which form foul-smelling isocyanides .

- Chromatographic Separation : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to resolve retention time differences .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental adsorption capacities in this compound-based adsorbents?

- Methodological Answer:

- Surface Area vs. Functional Group Analysis : While BET surface area reduction (e.g., 43% in MDEA-MC ) may suggest lower adsorption, increased nitrogen content (23 wt.%) enhances chemisorption. Use Langmuir-Freundlich models to decouple physical (surface area-driven) and chemical (amine-CO₂ reaction) contributions .

- Operando FTIR : Monitor CO₂ adsorption intermediates (e.g., carbamate formation) to validate reaction pathways .

Q. What advanced computational methods model the reaction pathways of this compound in catalytic processes?

- Methodological Answer:

- Density Functional Theory (DFT) : Simulate transition states and activation energies for amine-CO₂ interactions. Benchmark against experimental FTIR data (e.g., O-H and C-N stretches ).

- Molecular Dynamics (MD) : Predict solvent effects (e.g., water vs. organic solvents) on reaction kinetics and adsorption efficiency .

Q. How can isotopic labeling track the metabolic pathways of this compound in biological systems?

- Methodological Answer:

- Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃-N) via reductive amination with deuterated methylamine. Use LC-MS to trace metabolic products in vitro/in vivo .

- ¹³C NMR : Label the phenyl ring or methyl group to monitor degradation products and bioavailability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.